

Unveiling the Potency of 4-Methyl-3-sulfamoylbenzoic Acid Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 4-Methyl-3-sulfamoylbenzoic acid

Cat. No.: B1361579

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For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of **4-Methyl-3-sulfamoylbenzoic acid** derivatives, supported by experimental data. These compounds, a class of sulfonamides, have garnered significant interest for their therapeutic potential, primarily as inhibitors of carbonic anhydrases, enzymes implicated in a range of physiological and pathological processes.

The core structure, featuring a benzoic acid and a sulfonamide group, serves as a versatile scaffold for designing potent and selective inhibitors for various enzyme targets.^[1] Modifications to this scaffold have led to the development of derivatives with applications ranging from antiglaucoma and anticancer agents to diuretics.^{[1][2][3]}

Comparative Efficacy: Carbonic Anhydrase Inhibition

The primary mechanism of action for many **4-Methyl-3-sulfamoylbenzoic acid** derivatives is the inhibition of carbonic anhydrase (CA) isozymes.^{[2][4]} These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing crucial roles in pH regulation, CO₂ transport, and biosynthesis.^{[3][5]} Certain isoforms are established therapeutic targets. For instance, inhibition of CA II and IV is effective in lowering intraocular pressure in glaucoma, while targeting CA IX has shown promise in cancer therapy.^{[2][6]}

Below is a summary of the in vitro inhibition data (Ki in nM) of various derivatives against key human carbonic anhydrase (hCA) isoforms.

Compound/ Derivative	hCA I (Ki, nM)	hCA II (Ki, nM)	hCA VII (Ki, nM)	hCA IX (Ki, nM)	Reference
Acetazolamide (Standard)	-	-	-	-	[7]
Benzamide-4-sulfonamides	5.3–334	Low nM/sub-nM	Low nM/sub-nM	Low nM/sub-nM	[4]
4-chloro-3-sulfamoylbenzenecarboxamides	Higher affinity than for hCA II	Low nM	-	-	[2]
Benzenesulfonamide derivative 13a	-	7.6	-	-	[7]

Beyond Carbonic Anhydrase: Other Therapeutic Targets

While CA inhibition is a major focus, derivatives of sulfamoylbenzoic acid have shown activity against other targets, highlighting their therapeutic versatility.

NTPDase Inhibition

Certain sulfamoyl-benzamide derivatives have been identified as potent and selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases).^[8] These enzymes are involved in regulating purinergic signaling and are implicated in thrombosis, diabetes, inflammation, and cancer.^{[8][9]}

Compound	Target	IC50 (μM)	Reference
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i)	h-NTPDase1	2.88 ± 0.13	[8]
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f)	h-NTPDase2	0.27 ± 0.08	[8]
5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j)	h-NTPDase2	0.29 ± 0.07	[8]
2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d)	h-NTPDase2	0.13 ± 0.01	[8]
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i)	h-NTPDase3	0.72 ± 0.11	[8]
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d)	h-NTPDase8	0.28 ± 0.07	[8]

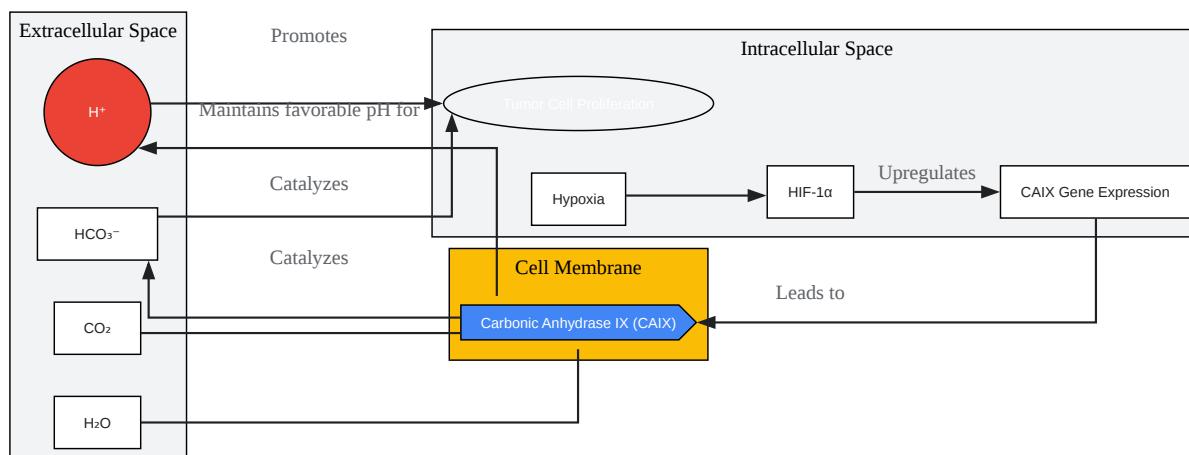
Antimicrobial Activity

The sulfonamide scaffold is historically significant for its antimicrobial properties, acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid

synthesis in bacteria.[10] While specific data for **4-Methyl-3-sulfamoylbenzoic acid** is limited, derivatives of related sulfonamides have demonstrated antimicrobial activity.[10][11][12]

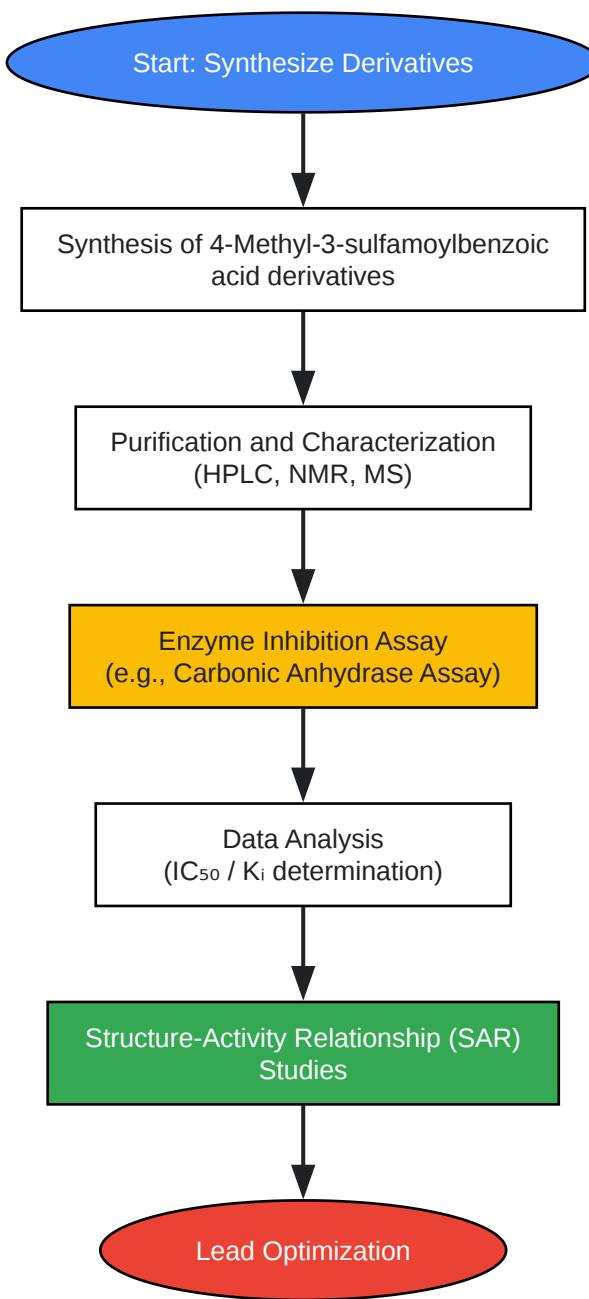
Signaling Pathways and Experimental Workflows

To understand the broader biological context and the methodologies used to assess the efficacy of these compounds, the following diagrams illustrate a key signaling pathway and a general experimental workflow.



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Caption: Carbonic Anhydrase IX signaling pathway in tumor acidosis.[6]



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Caption: General experimental workflow for efficacy comparison.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of CA.[5][13]

Materials:

- Enzyme: Human or bovine erythrocyte Carbonic Anhydrase[5]
- Substrate: p-Nitrophenyl acetate (p-NPA)[5]
- Inhibitor: Test compounds (**4-Methyl-3-sulfamoylbenzoic acid** derivatives) and a known CA inhibitor (e.g., Acetazolamide) as a positive control.[5]
- Buffer: Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.4-8.3)[5]
- Organic Solvent: DMSO or acetonitrile to dissolve the substrate and test compounds[5]
- Equipment: 96-well microplate, microplate reader capable of kinetic measurements at 400-405 nm[5]

Procedure:

- Reagent Preparation:
 - Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).[5]
 - Prepare a stock solution of CA enzyme (e.g., 1 mg/mL) in cold Assay Buffer.[5]
 - Prepare a working solution of CA by diluting the stock solution to the desired concentration.[5]
 - Prepare a fresh stock solution of the substrate (p-NPA) in acetonitrile or DMSO.[5]
- Assay Plate Setup (in triplicate):
 - Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.[5]
 - Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution + 20 µL Substrate Solution.[5]

- Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.[5]
- Positive Control: 158 µL Assay Buffer + 2 µL of each positive control inhibitor dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.[5]
- Enzyme-Inhibitor Pre-incubation:
 - Add 158 µL of Assay Buffer to the appropriate wells.[5]
 - Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).[5]
 - Add 20 µL of the CA Working Solution to all wells except the blank.[5]
 - Incubate the plate at room temperature for 10-15 minutes.[5]
- Reaction Initiation and Measurement:
 - Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.[5]
 - Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[5]
- Data Analysis:
 - Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[5]
 - Calculate the percent inhibition using the formula: % Inhibition = [(V_{max_activity} - V_{inhibitor}) / V_{max_activity}] * 100.[5]

Stopped-Flow CO₂ Hydrase Assay

This is the gold-standard method for directly measuring the enzyme-catalyzed hydration of CO₂.[6]

Materials:

- Recombinant human Carbonic Anhydrase IX (extracellular domain)[\[6\]](#)
- Test compounds and a positive control inhibitor (e.g., Acetazolamide)[\[6\]](#)
- HEPES buffer (20 mM, pH 7.4)[\[6\]](#)
- Na₂SO₄ (for maintaining ionic strength)[\[6\]](#)
- CO₂-saturated water[\[6\]](#)[\[14\]](#)
- Phenol red indicator[\[6\]](#)
- Stopped-flow spectrophotometer[\[6\]](#)

Procedure:

- Detailed procedures involve preparing enzyme and inhibitor solutions and using the stopped-flow instrument to rapidly mix these with CO₂-saturated buffer containing a pH indicator. The rate of pH change, reflecting CO₂ hydration, is monitored spectrophotometrically.

Conclusion

Derivatives of **4-Methyl-3-sulfamoylbenzoic acid** represent a promising and versatile class of compounds with significant therapeutic potential. Their efficacy as inhibitors of carbonic anhydrases is well-documented, with opportunities for developing isoform-selective inhibitors for various diseases. Furthermore, emerging research into their effects on other targets like NTPDases opens new avenues for drug discovery. The experimental protocols outlined provide a solid foundation for the continued evaluation and optimization of these valuable chemical entities.

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